butyl(methyl)[(oxiran-2-yl)methyl]amine
Description
Butyl(methyl)[(oxiran-2-yl)methyl]amine is a tertiary amine derivative featuring a butyl group, a methyl group, and an epoxide-containing (oxiran-2-yl)methyl substituent. Its molecular formula is C₈H₁₇NO, with a molecular weight of 143.22 g/mol. The compound combines the reactivity of an aliphatic amine with the strained epoxide ring, making it a versatile intermediate in organic synthesis. The epoxide group enables participation in ring-opening reactions, while the tertiary amine moiety can act as a nucleophile or catalyst in specific conditions. This compound is structurally distinct from protected amines (e.g., Boc derivatives) due to its unprotected nitrogen, which enhances reactivity but reduces stability during storage .
Properties
IUPAC Name |
N-methyl-N-(oxiran-2-ylmethyl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-4-5-9(2)6-8-7-10-8/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMFTARELSOHAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl(methyl)[(oxiran-2-yl)methyl]amine typically involves the reaction of butylamine with an epoxide, such as epichlorohydrin, under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine attacks the less hindered carbon of the epoxide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
Butyl(methyl)[(oxiran-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The amine group can participate in substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylamines.
Reduction: Formation of diols.
Substitution: Formation of halogenated amines or other substituted derivatives.
Scientific Research Applications
Butyl(methyl)[(oxiran-2-yl)methyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex amine derivatives.
Biology: Investigated for its potential as a biochemical probe due to its reactive epoxide group.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of butyl(methyl)[(oxiran-2-yl)methyl]amine involves the reactivity of its functional groups:
Epoxide Ring: The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles.
Amine Group: The basicity of the amine allows it to participate in acid-base reactions and form hydrogen bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares butyl(methyl)[(oxiran-2-yl)methyl]amine with structurally or functionally related compounds:
*BocN-MPO’s exact formula is unspecified in evidence but inferred to include a Boc (tert-butoxycarbonyl) group.
Structural and Functional Differences
- Amine Protection : Unlike BocN-MPO, this compound lacks protecting groups, making it more reactive but less stable under oxidative or acidic conditions .
- Substituent Effects: The compound in incorporates a cyano group and aryl ring, which increase electron-withdrawing effects and steric bulk compared to the simpler aliphatic substituents in the target compound .
- Epoxide Accessibility : The cyclopentane-based ester in positions the epoxide in a constrained environment, reducing ring-opening reactivity compared to the more accessible epoxide in this compound .
Biological Activity
Butyl(methyl)[(oxiran-2-yl)methyl]amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Name: this compound
Molecular Formula: CHNO
Molecular Weight: 155.21 g/mol
CAS Number: [Not Provided]
The compound features an oxirane ring, which is known for its reactivity and potential interactions with biological macromolecules.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: It may inhibit specific enzymes, similar to other oxirane-containing compounds, potentially affecting metabolic pathways.
- Cellular Interaction: The oxirane moiety can react with nucleophiles in biological systems, leading to modifications of proteins or nucleic acids.
- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity, which could be attributed to the disruption of bacterial cell membranes or interference with metabolic functions.
Antimicrobial Activity
Research has indicated that compounds with similar structures often exhibit antimicrobial properties. For instance, a study on structurally related amines showed significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The mode of action typically involves disrupting cell membrane integrity, leading to cell lysis.
Antitumor Activity
Some derivatives of amines containing oxirane groups have shown promise in cancer therapy by inhibiting tumor growth through mechanisms such as:
- DNA Synthesis Inhibition: Similar compounds have been reported to inhibit thymidylate synthetase, an enzyme critical for DNA synthesis, thereby exhibiting antitumor activity.
- Apoptosis Induction: Certain oxirane derivatives can trigger apoptotic pathways in cancer cells, promoting programmed cell death.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate | |
| Antitumor | Significant | |
| Enzyme Inhibition | Potentially High |
Case Study: Antimicrobial Evaluation
In a recent study evaluating the antimicrobial efficacy of various oxirane derivatives, this compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that demonstrated its potential as a lead compound for further development in antimicrobial therapies.
Safety and Toxicology
Preliminary toxicological assessments are crucial for understanding the safety profile of this compound. Compounds with similar structures have been evaluated for acute toxicity, revealing:
- Oral LD50: Greater than 2000 mg/kg (rat)
- Dermal LD50: Greater than 2000 mg/kg (rat)
These findings suggest a relatively low acute toxicity; however, comprehensive toxicological studies are necessary to establish safety for therapeutic use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
